molecular formula C7H7BrCl2FN B13897740 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride

1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride

Cat. No.: B13897740
M. Wt: 274.94 g/mol
InChI Key: MHQDODQCSMELMO-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

    Amination: Conversion of the halogenated phenyl compound to the corresponding amine using reagents such as ammonia or amines under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Bromo-6-chloro-4-fluorophenyl)methanaminehydrochloride can be compared with other halogenated phenylamines, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrCl2FN

Molecular Weight

274.94 g/mol

IUPAC Name

(2-bromo-6-chloro-4-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrClFN.ClH/c8-6-1-4(10)2-7(9)5(6)3-11;/h1-2H,3,11H2;1H

InChI Key

MHQDODQCSMELMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Br)F.Cl

Origin of Product

United States

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